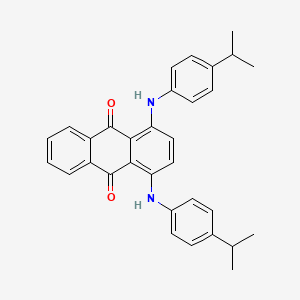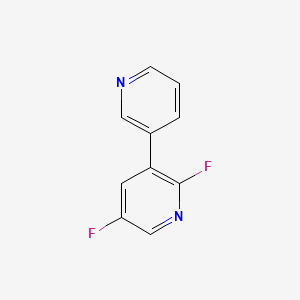
2-(Difluoromethylthio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Difluoromethyl)thio)ethanol is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)thio)ethanol typically involves the introduction of the difluoromethylthio group to an ethanol derivative. One common method is the nucleophilic deoxydifluoromethylthiolation of activated aliphatic alcohols using reagents such as 2-((difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium triflate. This reaction is catalyzed by silver(I) triflate, which stabilizes the in situ-generated anion and facilitates the substitution reaction .
Industrial Production Methods
Industrial production methods for 2-((Difluoromethyl)thio)ethanol are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Difluoromethyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or tosylates can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of difluoromethylthio derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Difluoromethyl)thio)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and hydrophobicity
Wirkmechanismus
The mechanism of action of 2-((Difluoromethyl)thio)ethanol involves its interaction with various molecular targets. The difluoromethylthio group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can form hydrogen bonds and participate in other non-covalent interactions, making it a valuable moiety in drug design and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Trifluoromethyl)thio)ethanol: Similar in structure but with an additional fluorine atom, leading to different electronic and steric properties.
2-((Methylthio)ethanol: Lacks the fluorine atoms, resulting in significantly different chemical behavior and reactivity.
2-((Ethylthio)ethanol: Another analog with different alkyl groups, affecting its physical and chemical properties.
Uniqueness
2-((Difluoromethyl)thio)ethanol is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C3H6F2OS |
|---|---|
Molekulargewicht |
128.14 g/mol |
IUPAC-Name |
2-(difluoromethylsulfanyl)ethanol |
InChI |
InChI=1S/C3H6F2OS/c4-3(5)7-2-1-6/h3,6H,1-2H2 |
InChI-Schlüssel |
CZMCLEYTQXWWHX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


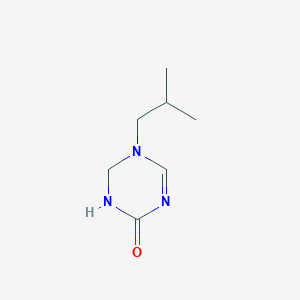
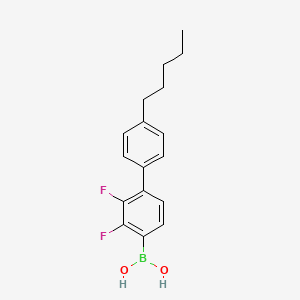
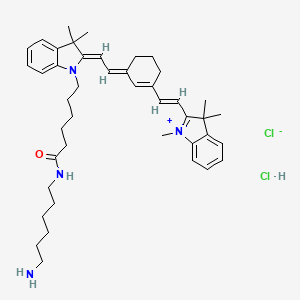


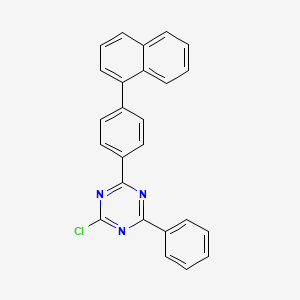

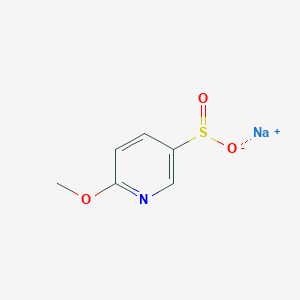
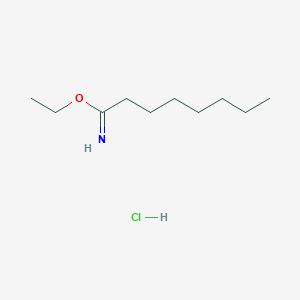
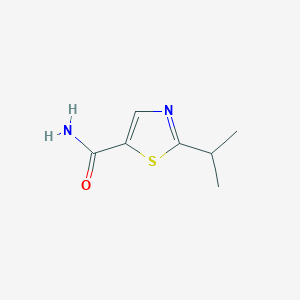
![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)
